(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
Description
(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a methoxycarbonyl-protected amino group and a carboxylic acid moiety at adjacent stereospecific positions. This compound is of interest in medicinal chemistry due to its constrained cyclopentane backbone, which mimics peptide turn structures and enhances metabolic stability in drug candidates .
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,2S)-2-(methoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)9-6-4-2-3-5(6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
RYNSHRQTINMACX-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)N[C@H]1CCC[C@@H]1C(=O)O |
Canonical SMILES |
COC(=O)NC1CCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane-1,2-dicarboxylic acid.
Protection of Carboxyl Groups: One of the carboxyl groups is protected using a methoxycarbonyl group.
Amination: The protected intermediate undergoes amination to introduce the amino group.
Deprotection: The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for research applications:
- Enzyme Inhibition :
- Molecular Docking Studies :
- Therapeutic Potential :
Case Study 1: Enzyme Inhibition Mechanism
A recent study focused on the inhibition of O-acetylserine sulfhydrylase by derivatives of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. The results indicated a strong binding affinity to the enzyme, suggesting its utility in developing treatments for metabolic disorders related to cysteine deficiency.
Case Study 2: Molecular Docking Analysis
Molecular docking studies revealed that variations in the structural configuration of this compound could enhance or reduce binding efficacy to target enzymes. This research is pivotal for understanding how modifications can lead to improved therapeutic agents .
Applications in Drug Development
The unique structure of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid makes it a candidate for drug development in several areas:
- Cancer Therapy : Its potential as an enzyme inhibitor may provide avenues for developing new cancer treatments by targeting metabolic pathways involved in tumor growth.
- Metabolic Disorders : The compound's ability to influence cysteine biosynthesis positions it as a potential therapeutic agent for conditions where cysteine levels are critical.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Structural Analogues: Cyclopentane Derivatives
Table 1: Key Cyclopentane-Based Analogs
Key Observations :
- Stereochemical Influence : The (1S,2S) configuration imposes a rigid spatial arrangement, distinct from (1R,3S) or (1S,3R) isomers, which may alter binding affinities in biological targets .
Cyclopropane and Other Small-Ring Analogues
Table 2: Cyclopropane and Hybrid Derivatives
Key Observations :
- Ring Strain vs. However, the methoxycarbonyl-carboxylic acid motif in both systems suggests shared utility as bifunctional building blocks for peptide mimetics .
- Synthetic Versatility : Cyclopropane analogs like 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid are used in drug discovery for their ability to modulate conformational flexibility, a feature that may differ from cyclopentane-based systems due to ring size .
Functionalized Cyclopentanes with Bioactive Groups
Examples from Evidence :
- (1S,2S)-1-amino-2-(guanidinomethyl)cyclopentanecarboxylic acid: The guanidinomethyl group introduces positive charge, useful for interacting with anionic biological targets .
Comparison with Target Compound: The methoxycarbonyl group in (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid provides a neutral, polar substituent, contrasting with the charged or aromatic groups in these analogs. This difference may influence solubility, membrane permeability, and target selectivity .
Biological Activity
(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, also known as 1-[(methoxycarbonyl)amino]cyclopentane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry due to its structural features that may influence biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
- Molecular Formula : C8H13NO4
- Molecular Weight : 187.19 g/mol
- CAS Number : 1007881-86-8
Biological Activity Overview
The biological activity of (1S,2S)-2-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid has been explored in various studies focusing on its interaction with biological targets and potential therapeutic applications.
Pharmacological Profile
-
Metabotropic Glutamate Receptors (mGluRs) :
- Recent studies have shown that compounds structurally related to (1S,2S)-2-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid can act as agonists for mGlu receptors, particularly mGlu2. These receptors are crucial in modulating excitatory neurotransmission in the central nervous system (CNS), suggesting potential applications in treating neurological disorders .
- Antiviral Properties :
- Inhibition of Enzymatic Activity :
The precise mechanism by which (1S,2S)-2-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid exerts its biological effects is still under investigation. However, its ability to interact with mGlu receptors suggests that it may modulate neurotransmitter release and synaptic plasticity, which are vital for cognitive functions and mood regulation.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
